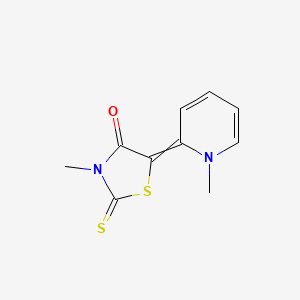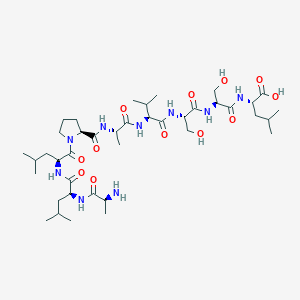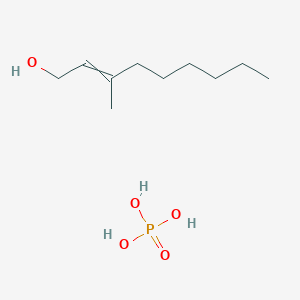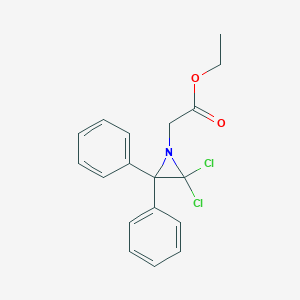![molecular formula C15H12ClN3O3 B12565334 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline CAS No. 143945-90-8](/img/structure/B12565334.png)
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,7-dichloroquinoline with 4,6-dimethoxypyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Condensation: Formation of Schiff bases.
科学的研究の応用
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by binding to DNA or RNA. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites. In anticancer research, it is thought to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-phenoxyquinoline: Studied for its anticancer properties.
4,7-Dichloroquinoline: Used as a precursor in the synthesis of various quinoline derivatives
Uniqueness
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline is unique due to the presence of the 4,6-dimethoxypyrimidine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development .
特性
CAS番号 |
143945-90-8 |
|---|---|
分子式 |
C15H12ClN3O3 |
分子量 |
317.72 g/mol |
IUPAC名 |
7-chloro-4-(4,6-dimethoxypyrimidin-2-yl)oxyquinoline |
InChI |
InChI=1S/C15H12ClN3O3/c1-20-13-8-14(21-2)19-15(18-13)22-12-5-6-17-11-7-9(16)3-4-10(11)12/h3-8H,1-2H3 |
InChIキー |
DYMKLXMWKPIRRR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)OC2=C3C=CC(=CC3=NC=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
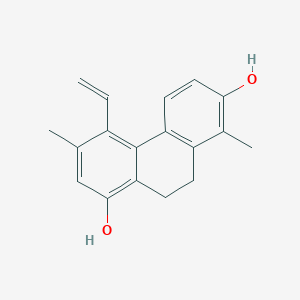
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
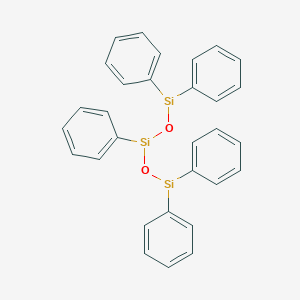
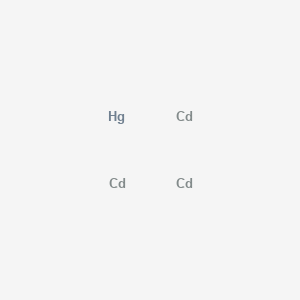
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)

![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
